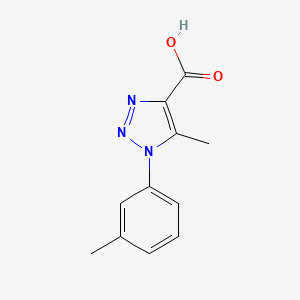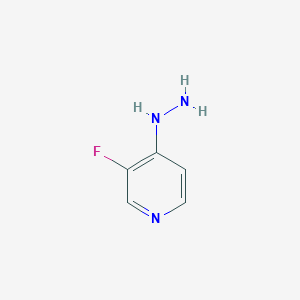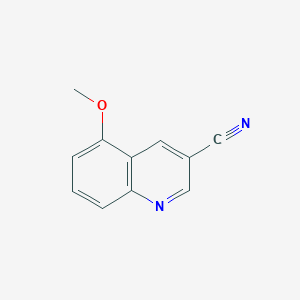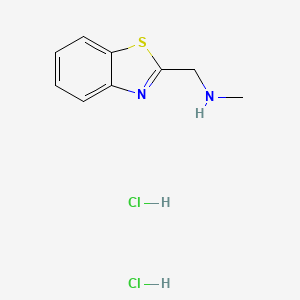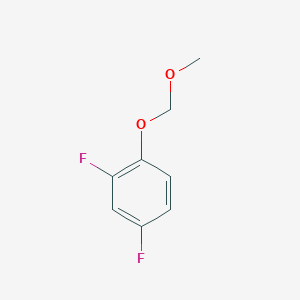
3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate
Descripción general
Descripción
“3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C12H16F3NO4S and a molecular weight of 327.32 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring with a trifluoromethyl group attached, and a 4-methylbenzenesulfonate group .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- The compound plays a role in chemical reactions, such as the synthesis of adducts with phosphorus pentafluoride. This process involves the reaction of morpholinosulfur trifluoride with tetramethyl ester, leading to the production of adducts of (amino)(aryl)carbene with PF5 (Guzyr et al., 2013).
Crystal Structure Analysis
- 3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate is used in the synthesis of compounds with notable crystal structures. For instance, its synthesis led to a compound with distinct inhibitory capacity against the proliferation of cancer cell lines (Ji et al., 2018).
Hydrogen Bonding Studies
- This chemical is utilized in studies of hydrogen bonding in proton-transfer compounds. Such studies are crucial for understanding the structural and chemical properties of various compounds (Smith et al., 2011).
Development of Pharmaceutical Agents
- While excluding specific details on drug use and side effects, it's worth noting that derivatives of this compound are involved in the development of pharmaceutical agents, particularly in the context of antimicrobial and anticancer properties (Basoğlu et al., 2012).
Electrochemical Applications
- The compound finds applications in electrochemical processes, such as the intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols. This process is significant in the synthesis of CF3-containing morpholines (Claraz et al., 2020).
Spectroscopic Studies
- It is also used in spectroscopic studies to understand the electronic absorption spectra of derivatives containing trifluoromethyl groups (Hepworth et al., 1993).
Antioxidant and Corrosion Inhibitors
- Synthesized derivatives of this compound have been evaluated as antioxidant additives and corrosion inhibitors for lubricating oils, indicating its potential in industrial applications (Habib et al., 2014).
Propiedades
IUPAC Name |
4-methylbenzenesulfonic acid;3-(trifluoromethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H8F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-3-10-2-1-9-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGIDFZKFVUNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC(N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



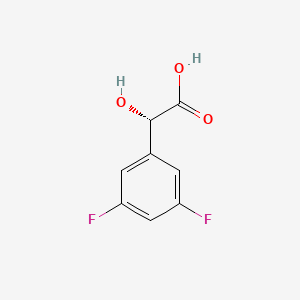
![tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3115540.png)

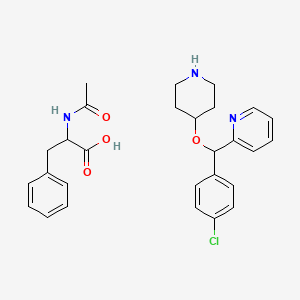
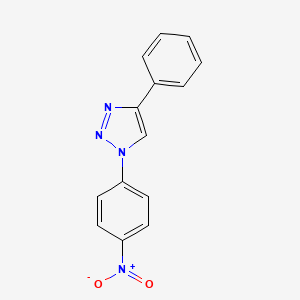
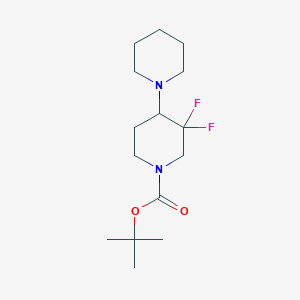
![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B3115568.png)
